Zinc Chelation Kinetics and Cellular Toxicity: TPMA vs. TPEN
In biological mobile zinc interception studies, Tris(2-pyridylmethyl)amine (TPA) exhibits significantly faster zinc chelation kinetics and lower cellular toxicity compared to N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN). Mechanistic analysis attributes this advantage to TPMA's weaker metal-binding affinity, lower pKa, and smaller molecular size, which together facilitate more rapid equilibration and reduced cytotoxicity [1].
| Evidence Dimension | Zinc chelation kinetics and cytotoxicity |
|---|---|
| Target Compound Data | Faster chelation kinetics; generally less toxic |
| Comparator Or Baseline | N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) - Slower kinetics; higher toxicity |
| Quantified Difference | TPA kinetics are faster; toxicity is lower (qualitative comparative statement) |
| Conditions | Cuvettes, live cells, and brain slices; cell culture assays |
Why This Matters
Researchers studying biological mobile zinc require chelators with rapid response and minimal cellular perturbation; TPMA is the empirically validated superior choice over TPEN.
- [1] Huang, Z., Zhang, X.-a., Bosch, M., Smith, S. J., & Lippard, S. J. (2013). Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc. Metallomics, 5(6), 648-655. View Source
